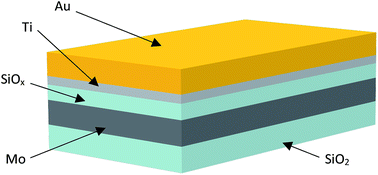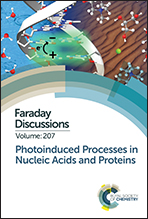The interplay between structure and function in redox-based resistance switching
Faraday Discussions Pub Date: 2018-07-03 DOI: 10.1039/C8FD00118A
Abstract
We report a study of the relationship between oxide microstructure at the scale of tens of nanometres and resistance switching behaviour in silicon oxide. In the case of sputtered amorphous oxides, the presence of columnar structure enables efficient resistance switching by providing an initial structured distribution of defects that can act as precursors for the formation of chains of conductive oxygen vacancies under the application of appropriate electrical bias. Increasing electrode interface roughness decreases electroforming voltages and reduces the distribution of switching voltages. Any contribution to these effects from field enhancement at rough interfaces is secondary to changes in oxide microstructure templated by interface structure.


Recommended Literature
- [1] β-Iminoenolate boron complex with terminal triphenylamine exhibiting polymorphism and mechanofluorochromism†
- [2] Engineered 3D environments to elucidate the effect of environmental parameters on drug response in cancer†
- [3] One-dimensional potential energy functions in vibrational spectroscopy
- [4] A rapid and naked-eye visible rhodamine 6G-based chemosensor for sensitive detection of copper(ii) ions in aqueous solution†
- [5] Recent progress of magnetic nanomaterials from cobalt-containing organometallic polymer precursors
- [6] Efficient basis sets for core-excited states motivated by Slater's rules†
- [7] Front cover
- [8] Molecular investigation of evaporation of biodroplets containing single-strand DNA on graphene surface†
- [9] Application of multi-sorbent tubes filled with modified multi-walled carbon nanotubes for determining volatile organic compounds in a wide range of polarity
- [10] Study of the influence of the metal complex on the cytotoxic activity of titanocene-functionalized mesoporous materials†

Journal Name:Faraday Discussions
Research Products
-
CAS no.: 124387-19-5
-
CAS no.: 130348-90-2









